Enmetazobactam
Overview
Description
Enmetazobactam is a penicillanic acid sulfone extended-spectrum beta-lactamase inhibitor. It is used in combination with cefepime to treat complicated urinary tract infections, including pyelonephritis, caused by designated susceptible microorganisms . This compound is particularly effective against extended-spectrum beta-lactamase-producing bacteria, which pose significant challenges in treating serious infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enmetazobactam is synthesized through a series of chemical reactions involving penicillanic acid derivatives. The key steps include the formation of the penicillanic acid sulfone core and subsequent modifications to introduce the triazolium moiety. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes rigorous quality control measures to ensure the final product meets regulatory standards. The production is carried out in specialized facilities equipped with advanced technology to handle the complex chemical reactions involved .
Chemical Reactions Analysis
Types of Reactions: Enmetazobactam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can modify the triazolium moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity .
Scientific Research Applications
Enmetazobactam has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of beta-lactamase inhibition and to develop new inhibitors.
Biology: this compound is employed in research to understand bacterial resistance mechanisms and to develop strategies to combat antibiotic resistance.
Medicine: It is used in clinical trials to evaluate its efficacy and safety in treating infections caused by multi-drug-resistant bacteria.
Mechanism of Action
Enmetazobactam exerts its effects by inhibiting extended-spectrum beta-lactamases, which are enzymes produced by bacteria to hydrolyze beta-lactam antibiotics. The compound forms a stable acyl-enzyme complex with the beta-lactamase, preventing the enzyme from degrading the antibiotic. This action protects the antibiotic from inactivation and allows it to exert its antibacterial effects .
Comparison with Similar Compounds
- Clavulanate
- Sulbactam
- Tazobactam
- Avibactam
- Vaborbactam
- Relebactam
Comparison: Enmetazobactam is unique in its ability to inhibit a broad range of beta-lactamases, including those that are resistant to other inhibitors. Unlike tazobactam and sulbactam, this compound does not undergo substantial scaffold fragmentation, making it more stable and effective . Additionally, this compound, when combined with cefepime, shows enhanced activity against extended-spectrum beta-lactamase-producing Enterobacterales, making it a valuable option for treating infections caused by multi-drug-resistant bacteria .
Properties
IUPAC Name |
(2S,3S,5R)-3-methyl-3-[(3-methyltriazol-3-ium-1-yl)methyl]-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5S/c1-11(6-14-4-3-13(2)12-14)9(10(17)18)15-7(16)5-8(15)21(11,19)20/h3-4,8-9H,5-6H2,1-2H3/t8-,9+,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZITXBUTWITPT-YWVKMMECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001404-83-6 | |
Record name | AAI-101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001404836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ENMETAZOBACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80VUN7L00C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.